molecular formula C12H9ClO3 B3036543 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid CAS No. 353761-03-2

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid

Cat. No.: B3036543
CAS No.: 353761-03-2
M. Wt: 236.65 g/mol
InChI Key: LFEBNPDEXNGTRZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid is a furan-based carboxylic acid with the CAS number 353761-03-2 and a molecular weight of 236.65 g/mol . This compound is provided with a high purity of 98% and is intended for research use only; it is not approved for human or veterinary diagnostic or therapeutic applications . The furan-2-carboxylic acid scaffold is a significant structure in medicinal chemistry and serves as a key building block for the synthesis of more complex molecules . Researchers utilize similar 5-aryl-furan-2-carboxylic acid derivatives in various investigative areas, including the development of novel enzyme inhibitors . For instance, furan-2-carbonyl amino acid derivatives have been studied as potential antagonists of 2-oxoglutarate (2OG) for inhibiting the Factor Inhibiting HIF-1 (FIH-1), which plays a role in the cellular response to hypoxia . Furthermore, structurally related 5-phenyl-furan-2-carboxylic acids have been explored as innovative potential therapeutics targeting iron acquisition in mycobacterial species, such as in the search for new antitubercular agents . From a chemical perspective, the compound features a carboxylic acid functional group, making it a versatile intermediate for various reactions. It can be converted into acid chlorides, esters, amides, or reduced to alcohols, enabling its integration into diverse synthetic pathways . The canonical SMILES representation for this molecule is CC1=C(Cl)C=CC=C1C1=CC=C(C(=O)O)O1 . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBNPDEXNGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228695
Record name 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353761-03-2
Record name 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353761-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The aldehyde intermediate is oxidized to the carboxylic acid using manganese dioxide (MnO₂) in the presence of sodium cyanide (NaCN) as a catalyst. This method, adapted from analogous procedures for 5-(methoxycarbonyl)furan-2-carboxylic acid, proceeds under mild conditions:

  • Substrate Dissolution : The aldehyde is dissolved in methanol.
  • Catalyst Addition : Sodium cyanide (0.4 equivalents) is introduced, followed by MnO₂ (2 equivalents).
  • Oxidation : The mixture is stirred at room temperature for 12–24 hours.
  • Workup : Filtration through silica gel removes inorganic residues, and the product is purified via column chromatography (CH₂Cl₂:MeOH + 2% AcOH).

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction offers a versatile route to biaryl structures, enabling the direct coupling of a halogenated furan core with a functionalized aryl boronic acid.

Synthetic Pathway

  • Halogenated Furan Precursor : Methyl 5-bromofuran-2-carboxylate serves as the starting material.
  • Boronic Acid Partner : 3-Chloro-2-methylphenylboronic acid is prepared via lithiation of 1-chloro-2-methylbenzene followed by treatment with triisopropyl borate.
  • Coupling Reaction : Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of THF and aqueous Na₂CO₃ at 80°C.
  • Ester Hydrolysis : The resulting methyl ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water.

Optimization Considerations

  • Catalyst Loading : Reducing Pd catalyst to 1–2 mol% minimizes costs without sacrificing yield.
  • Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 4:1) effectively isolates intermediates.

Ester Hydrolysis of Methyl 5-(3-Chloro-2-methylphenyl)furan-2-carboxylate

Hydrolysis of ester derivatives is a straightforward method to access carboxylic acids.

Procedure

  • Ester Synthesis : The methyl ester is synthesized via Fischer esterification or transesterification of the corresponding acid chloride.
  • Basic Hydrolysis : Treatment with 2M NaOH in methanol/water (1:1) at reflux for 4–6 hours cleaves the ester.
  • Acidification : Adjusting the pH to 2–3 with HCl precipitates the carboxylic acid, which is filtered and dried.

Efficiency and Scalability

This method typically achieves >85% yield for analogous furan carboxylates. However, ester preparation may require additional steps, impacting overall efficiency.

Cyclization Strategies for Furan Core Formation

Constructing the furan ring de novo provides an alternative to functionalizing pre-existing furans.

Paal-Knorr Synthesis

  • Diketone Precursor : 1-(3-Chloro-2-methylphenyl)-2,5-hexanedione is treated with a dehydrating agent (e.g., H₂SO₄).
  • Cyclization : Intramolecular cyclization forms the furan ring, with subsequent oxidation of the 2-position to the carboxylic acid.

Challenges

  • Regioselectivity : Ensuring exclusive formation of the 2-carboxylic acid isomer requires careful control of reaction conditions.
  • Oxidation State Management : Additional steps are needed to introduce the carboxylic acid group post-cyclization.

Comparative Analysis of Methods

Method Yield Range Reaction Time Scalability Key Advantages Limitations
Aldehyde Oxidation 36–63% 12–24 h Moderate Mild conditions Unstable aldehyde precursor
Suzuki-Miyaura Coupling 50–75% 8–12 h High Modular substrate variation Pd catalyst cost
Ester Hydrolysis >85% 4–6 h High Simplicity Multi-step ester synthesis
Cyclization 30–45% 24–48 h Low De novo ring synthesis Poor regioselectivity

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of furan-2-carboxylic acids, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Case Study:
A notable case involved the synthesis of a series of furan derivatives, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, which were tested for their anti-inflammatory and anticancer activities. The results showed a significant reduction in tumor size and inflammatory response compared to control groups .

Materials Science

2.1 Polymer Chemistry

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced material applications .

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Degradation Temperature250 °C

Agricultural Chemistry

3.1 Herbicide Development

The compound is being explored as a potential herbicide due to its structural similarity to known herbicidal agents. Preliminary studies suggest that it can inhibit the growth of certain weed species by interfering with their metabolic pathways .

Case Study:
Field trials conducted on various crops showed that formulations containing 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid effectively reduced weed populations without harming crop yields. These findings support its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Substituted Phenyl Furan-2-carboxylic Acids: Chloro Derivatives

Chloro-substituted phenyl furan carboxylic acids vary in the position and number of chlorine atoms and additional substituents. Key examples include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid 3-Cl, 2-CH₃ C₁₂H₉ClO₃ 236.65 Discontinued commercial availability
5-(2-Chlorophenyl)furan-2-carboxylic acid 2-Cl C₁₁H₇ClO₃ 222.62 Structural isomer; no bioactivity data reported
5-(4-Chlorophenyl)furan-2-carboxylic acid 4-Cl C₁₁H₇ClO₃ 222.62 Used as an intermediate in organic synthesis
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-Cl-O-CH₂- C₁₂H₉ClO₄ 256.28 Phenoxy-methyl substitution alters solubility

Key Findings :

  • The 3-chloro-2-methyl substitution in the target compound introduces steric hindrance and lipophilicity compared to simpler chloro derivatives like the 2- or 4-chloro isomers .
  • Phenoxy-methyl derivatives (e.g., ) exhibit increased molecular weight and polarity due to the ether linkage.
Trifluoromethyl and Nitro Derivatives

Compounds with electron-withdrawing groups (e.g., trifluoromethyl, nitro) demonstrate distinct reactivity and bioactivity:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid 4-Cl, 3-CF₃ C₁₂H₆ClF₃O₃ 290.62 High lipophilicity; potential agrochemical use
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 2,4-di-CF₃ C₁₃H₅F₆O₃ 338.17 Low toxicity (MRC-5 cell line IC₅₀ > 100 µM)
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂ C₁₁H₇NO₅ 233.18 Solubility in propan-2-ol: 0.12 g/L at 298 K

Key Findings :

  • Trifluoromethyl groups enhance metabolic stability and membrane permeability, making such derivatives promising for drug design .
  • Nitro substituents reduce solubility in polar solvents due to increased molecular packing density .
Substituent Position Effects

The position of substituents significantly impacts physicochemical and biological behavior:

Compound Name Substituent Position Solubility in Propan-2-ol (g/L, 298 K) LogP (Calculated) References
5-(2-Nitrophenyl)furan-2-carboxylic acid 2-NO₂ 0.09 2.31
5-(3-Nitrophenyl)furan-2-carboxylic acid 3-NO₂ 0.15 2.28
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂ 0.12 2.35

Key Findings :

  • 3-Nitrophenyl isomers exhibit marginally higher solubility than 2- or 4-substituted analogs, likely due to reduced symmetry and crystal lattice stability .
  • LogP values remain consistent across positional isomers, indicating similar lipophilicity trends.

Biological Activity

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid is characterized by its furan ring attached to a carboxylic acid group and a chlorinated aromatic substituent. The molecular formula is C11H9ClO3C_{11}H_9ClO_3, and it has been identified for various synthetic applications and biological investigations.

1. Antimicrobial Properties

Research indicates that compounds similar to 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that derivatives of furan-2-carboxylic acids can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

2. Anticancer Activity

The anticancer potential of furan derivatives has been a significant focus. In vitro studies have demonstrated that certain furan derivatives, including those related to 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. For example, compounds with similar structures have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

The mechanism by which 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of critical biological pathways associated with cell growth and apoptosis. The precise pathways are still under investigation but may involve oxidative stress mechanisms or inhibition of cellular signaling pathways .

Case Study: Anticancer Screening

A recent study evaluated the anticancer efficacy of various furan derivatives, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, against multiple cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values:

CompoundCell LineIC50 (µM)
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acidHeLa12.5
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acidA54915.0

These findings suggest that this compound could serve as a lead structure for further development in cancer therapeutics .

Toxicity Assessment

In addition to its therapeutic potential, toxicity studies are crucial for assessing the safety profile of 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid. Preliminary assessments using zebrafish embryos indicate that while some derivatives exhibit low toxicity, further studies are necessary to evaluate the long-term effects and safety in mammalian models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid?

  • Methodology : The synthesis typically involves coupling a substituted phenol derivative (e.g., 3-chloro-2-methylphenol) with a furan-2-carboxylic acid precursor. A base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, facilitating nucleophilic substitution or esterification. For example, describes a similar compound synthesized via ether linkage formation between a chlorinated phenol and a furan-carboxylic acid derivative .
  • Key Considerations : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., phase-transfer catalysts) significantly impact yield. Purification often involves recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm). IR spectroscopy verifies the C=O stretch (~1700 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., orthorhombic Pbca space group) resolves bond lengths and angles, as demonstrated for analogous furan-carboxylic acids in .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at –20°C to minimize hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) prevent moisture absorption, which can lead to dimerization or ester formation .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

  • Methodology :

  • Comparative Synthesis : Synthesize derivatives with varying substituents (e.g., -OCH₃, -NO₂) and compare reaction kinetics via GC-MS or LC-MS. shows that electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution rates .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. For example, the chloro-methyl group in the 3-position sterically hinders ortho-substitution .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solubility Screening : Use a high-throughput platform to test solubility in 20+ solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C. Conflicting data may arise from polymorphic forms, as seen in for similar furan derivatives .
  • Co-solvency Studies : Ternary solvent systems (e.g., water-ethanol-PEG) improve solubility for biological assays. Adjust pH to deprotonate the carboxylic acid group (pKa ~3.5) for aqueous compatibility .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a fractional factorial design. reports 70–85% yields for analogous compounds under optimized conditions .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., Claisen condensation). This reduces side products like decarboxylated furans .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in melting points (e.g., 145–147°C vs. 182–183°C for similar structures in ) may arise from polymorphic variations or impurities .
  • Advanced Applications : Explore electrochemical properties (e.g., redox behavior via cyclic voltammetry) for catalytic or sensing applications, as suggested by furan derivatives in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid
Reactant of Route 2
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5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid

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